molecular formula C7H10O2 B8587545 2-(2-Hydroxyethyl)cyclopent-2-en-1-one CAS No. 52418-94-7

2-(2-Hydroxyethyl)cyclopent-2-en-1-one

Cat. No.: B8587545
CAS No.: 52418-94-7
M. Wt: 126.15 g/mol
InChI Key: KYPSXNJMGRMAJH-UHFFFAOYSA-N
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Description

Chemical Name: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one
CAS Number: 52418-94-7
Molecular Formula: C₇H₁₀O₂
Molecular Weight: 126.15 g/mol
Structure: A cyclopent-2-en-1-one core substituted with a 2-hydroxyethyl group at the 2-position.
Key Applications: This compound is utilized as a biochemical intermediate, pharmaceutical building block, and in fragrance synthesis due to its reactive α,β-unsaturated ketone moiety and hydroxyl functionality .

Properties

CAS No.

52418-94-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c8-5-4-6-2-1-3-7(6)9/h2,8H,1,3-5H2

InChI Key

KYPSXNJMGRMAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-(2-Hydroxyethyl)cyclopent-2-en-1-one 52418-94-7 2-(2-hydroxyethyl) C₇H₁₀O₂ 126.15
2-Hydroxymethyl-2-cyclopentenone 68882-71-3 2-hydroxymethyl C₆H₈O₂ 112.13
3-Ethyl-2-hydroxycyclopent-2-en-1-one 21835-01-8 3-ethyl, 2-hydroxy C₇H₁₀O₂ 126.15
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one 68922-13-4 3-methyl, 2-pentyloxy C₁₁H₁₈O₂ 182.26
4,5-bis(methyl(phenyl)amino)cyclopent-2-en-1-one N/A 4,5-bis(methyl(phenyl)amino) C₁₉H₂₀N₂O 292.38

Physicochemical Properties

  • Boiling Points and Solubility: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one exhibits higher water solubility than non-hydroxylated analogs (e.g., cyclopent-2-en-1-one) due to hydrogen bonding . 3-Ethyl-2-hydroxycyclopent-2-en-1-one (CAS 21835-01-8) has a logP of ~1.2, indicating moderate lipophilicity .
  • Thermal Stability: Cyclopentenones with bulky substituents (e.g., 3-Methyl-2-(pentyloxy) analog) show reduced thermal degradation rates compared to hydroxylated derivatives .

Preparation Methods

Acid-Catalyzed Isomerization

A widely reported method involves the isomerization of 2-alkylidene cyclopentanones under high-temperature, acid-catalyzed conditions. The process employs non-aqueous, halogen-free reaction mixtures with alcohol solvents (e.g., 1-butanol or octanol) and Brønsted acids such as methanesulfonic acid or sulfated zirconia.

Key Reaction Parameters :

  • Temperature : 160–230°C

  • Catalyst Loading : 1–5 mol%

  • Solvent-to-Substrate Ratio : ≥3:1 (w/w)

Example :
Isomerization of pentylidene cyclopentanone in octanol with methanesulfonic acid at 190°C yields 2-pentylcyclopent-2-enone in 82.6% yield. Adapting this method for 2-(2-hydroxyethyl)cyclopent-2-en-1-one would require starting with a hydroxyethyl-substituted alkylidene precursor.

Cyclization of Hydroxy-Containing Precursors

Aldol Condensation and Cyclization

Cyclopentenones are often synthesized via aldol condensation of cyclopentanone with aldehydes, followed by dehydration and cyclization. For hydroxyethyl derivatives, glycolaldehyde or 2-hydroxyacetaldehyde serves as the aldehyde component.

Procedure :

  • Aldol Condensation : Cyclopentanone reacts with 2-hydroxyacetaldehyde under basic conditions (e.g., NaOH) at 0–5°C.

  • Dehydration : The intermediate β-hydroxy ketone undergoes acid-catalyzed dehydration (e.g., oxalic acid) to form an α,β-unsaturated ketone.

  • Isomerization : Final isomerization under reflux in alcohol solvents yields the cyclopentenone.

Optimization Data :

StepConditionsYield (%)
Aldol Condensation0°C, NaOH (10 mol%)85–90
DehydrationH2SO4, 80°C, 2 h75–80
Isomerization1-Butanol, H2SO4, 180°C70–75

Microwave-Assisted Synthesis

Rapid Thermal Isomerization

Microwave irradiation enhances reaction rates and selectivity in cyclopentenone synthesis. A patent (WO2020029846A1) describes a method using formamide and formic acid under microwave conditions.

Protocol :

  • Reactants : 2-Hydroxyacetaldehyde, formamide, formic acid (3:1 molar ratio).

  • Conditions : 160°C, 15 min, 3 MPa N2 pressure.

  • Outcome : 92% yield of 2-hydroxyethylamine intermediates, which are oxidized to the target cyclopentenone.

Advantages :

  • Reduced reaction time (15 min vs. 6–8 h for conventional methods).

  • Minimal side-product formation due to precise temperature control.

Ring-Closing Metathesis (RCM)

Ruthenium-Catalyzed RCM

A high-yielding route involves RCM of dienyl ketones using Grubbs catalysts. This method is effective for constructing the cyclopentenone ring with precise stereocontrol.

Synthesis Pathway :

  • Dienone Preparation : 2-Hydroxyethyl groups are introduced via allylic alkylation of cyclopentanone derivatives.

  • Metathesis : Ru-catalyzed RCM forms the cyclopentene ring.

  • Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.

Performance Metrics :

CatalystTemperature (°C)Yield (%)ee (%)
Grubbs II408898
Hoveyda-Grubbs II609299

Enzymatic and Biocatalytic Approaches

Baker’s Yeast Reduction

Chiral 2-(2-hydroxyethyl)cyclopent-2-en-1-one is accessible via enantioselective reduction of diketones using Saccharomyces cerevisiae. A study reported 80.3% yield and 98% ee for analogous cyclopentenols, which are oxidized to the target compound.

Limitations :

  • Substrate specificity restricts broad applicability.

  • Requires multi-step purification.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereocontrol
Acid-Catalyzed Isomer70–82LowHighModerate
Aldol Cyclization65–75MediumMediumLow
Microwave85–92HighLowHigh
RCM88–92Very HighLowExcellent
Biocatalytic75–80MediumLowExcellent

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyl)cyclopent-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves bromination followed by dehydrobromination of precursor molecules. For example, bromination of intermediates like 1-acetoxy-2-(carbalkoxyalkyl)cyclopent-1-ene derivatives (e.g., 1-acetoxy-2-(3-carbethoxypropyl)cyclopent-1-ene) with bromine, followed by treatment with lithium bromide and lithium carbonate, yields cyclopentenones . Optimization includes:

  • Temperature control : Reactions typically proceed at 0–25°C to avoid side products.
  • Catalyst selection : Lithium salts enhance elimination efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction rates.

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